molecular formula C21H27NO6 B11486852 N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-3,4,5-trimethoxybenzamide

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11486852
M. Wt: 389.4 g/mol
InChI Key: TZPCPLWWVRYMQF-UHFFFAOYSA-N
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Description

“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of benzamides and exhibits interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide using acetic anhydride in polyphosphoric acid. The reaction proceeds as follows:

Industrial Production Methods: While research-scale synthesis typically employs laboratory techniques, industrial production may involve large-scale processes with optimized conditions. Unfortunately, specific industrial methods for Compound X are not widely documented.

Chemical Reactions Analysis

Reactivity: Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents on the aromatic ring can be modified.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions. For instance, the Cu(II) complex of Compound X is formed when the ligand reacts with CuCl2 in an alkaline environment .

Scientific Research Applications

Compound X has diverse applications:

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its specific structure and reactivity. it shares similarities with other ketoamides, such as Compound Y and Compound Z.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H27NO6/c1-13(9-14-7-8-16(24-2)17(10-14)25-3)22-21(23)15-11-18(26-4)20(28-6)19(12-15)27-5/h7-8,10-13H,9H2,1-6H3,(H,22,23)

InChI Key

TZPCPLWWVRYMQF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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